Sodium 3-methyl-2-oxobutanoate
Overview
Description
Synthesis Analysis
The synthesis of related compounds such as Methyl(3S)-3-(tert-Butoxycarbonylamino)-4-oxobutanoate, a chiral intermediate of sitagliptin, involves selective methylation, Boc-protection, acylation, reduction, and oxidation processes with a yield of about 41% (Zhang Xingxian, 2012). Although not directly Sodium 3-methyl-2-oxobutanoate, this process highlights the complex synthesis steps that might be similar in the production of related compounds.
Molecular Structure Analysis
A detailed study on a structurally related compound, 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, explored its molecular structure using various spectroscopic techniques, including FT-IR, NMR, and X-ray diffraction. This analysis provided insights into vibrational wavenumbers, hyper-conjugative interactions, charge delocalization, and molecular electrostatic potential maps (Rahul Raju et al., 2015).
Chemical Reactions and Properties
The unusual reactions of sodium 1,6-dioxo-2,4-alkadiene-3,4-diolates under acid hydrolysis conditions were investigated, leading to unexpected hydrolysis products and demonstrating the complex reactivity of sodium-based organic compounds in various conditions (P. Mukovoz et al., 2018).
Physical Properties Analysis
The physical properties of sodium-based compounds are often characterized by their crystal and molecular structure. For example, the study of sodium 3-methyl-4-nitrophenolate dihydrate described a new stable non-linear optical crystal, illustrating the importance of physical properties like crystal symmetry and molecular hyperpolarizability in the application of sodium-based compounds (R. Masse et al., 1999).
Chemical Properties Analysis
The chemical properties of sodium-based compounds, such as reactivity, stability, and interaction with other molecules, are crucial for their application in synthesis and materials science. For instance, the synthesis and reactions of diethyl 4-oxo-4H-pyran-2,5- dicarboxylate reveal the potential of sodium compounds in generating a variety of chemical products with good yields, showcasing the versatility and chemical richness of these compounds (D. L. Obydennov et al., 2013).
Scientific Research Applications
Intermediate for Synthesis in Pharmaceuticals
Methyl 2-benzoylamino-3-oxobutanoate, related to Sodium 3-methyl-2-oxobutanoate, serves as a useful intermediate for synthesizing 1-substituted 4-benzoylamino-3-methyl-5(2H)-pyrazolones, which have potential pharmaceutical applications (Urška Bratušek, A. Hvala, B. Stanovnik, 1998).
Catalysis in Chemical Reactions
Catalytic binap-ruthenium(II) complexes use 2-benzamidomethyl-3-oxobutanoate for highly diastereoselective hydrogenation, yielding specific chemical products (K. Mashima et al., 1991).
Role in Ethylene Biosynthesis
4-methylthio-2-oxobutanoate, potentially an intermediate in ethylene biosynthesis, has been identified in bacteria and fungi, indicating its role in ethylene production from methionine (D. Billington, B. Golding, S. Primrose, 1979).
Pharmaceutical Preservative and Analgesic Component
Chlorobutanol, a derivative, acts as a pharmaceutical preservative and inhibits brain-type voltage-gated sodium channels. This property may add an analgesic component to certain drugs (G. Kracke, A. Landrum, 2011).
Synthesis of Pyrazolones
Ethyl 2-[(alkylsulfanyl)methyl]-3-oxobutanoates, related to Sodium 3-methyl-2-oxobutanoate, are used to synthesize 3H-pyrazol-3-ones, which show potential as pharmaceutical agents (L. A. Baeva et al., 2019).
Air Pollution Reduction
The reaction of Sodium 3-methyl-2-oxobutanoate derivatives with sodium chlorate powder can oxidize NO and Hg0, potentially reducing air pollution by decreasing these substances (Youngchul Byun, Jeonghyun Kim, D. Shin, 2012).
properties
IUPAC Name |
sodium;3-methyl-2-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3.Na/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQBZDCJCRFGKA-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
759-05-7 (Parent) | |
Record name | 3-Methyl-2-oxobutyric acid sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003715295 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60190633 | |
Record name | 3-Methyl-2-oxobutyric acid sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60190633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; slight fruity aroma | |
Record name | 3-Methyl-2-oxobutanoic acid, sodium salt | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1468/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble in water, Soluble (in ethanol) | |
Record name | 3-Methyl-2-oxobutanoic acid, sodium salt | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1468/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Sodium 3-methyl-2-oxobutanoate | |
CAS RN |
3715-29-5 | |
Record name | 3-Methyl-2-oxobutyric acid sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003715295 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methyl-2-oxobutyric acid sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60190633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 3-methyl-2-oxobutanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.966 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SODIUM 3-METHYL-2-OXOBUTYRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5OM3H751IU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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